(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
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Overview
Description
The compound (4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a synthetic molecule that belongs to the class of isoquinoline derivatives. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one: has several scientific research applications, including:
Chemistry: Used as a model compound for studying isoquinoline derivatives.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. It may act on opioid receptors, similar to other isoquinoline derivatives, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
- (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-6-(phenylmethylene)-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
- 7,8-Dihydro-14-hydroxy-normorphinone
Uniqueness
The uniqueness of (4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
63868-37-1 |
---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H23NO3/c1-18-15(21)7-5-12-13-10-11-4-6-14(22-3)17(23-18)16(11)19(12,18)8-9-20(13)2/h4,6,12-13H,5,7-10H2,1-3H3/t12-,13+,18-,19-/m0/s1 |
InChI Key |
QCOFTFMIYPNLOG-ATNYCFDYSA-N |
Isomeric SMILES |
C[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)OC)O2)C |
Canonical SMILES |
CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)OC)O2)C |
Origin of Product |
United States |
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